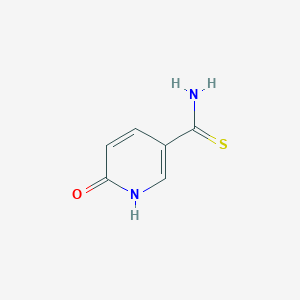

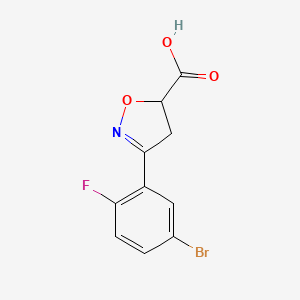

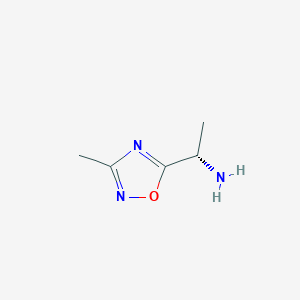

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

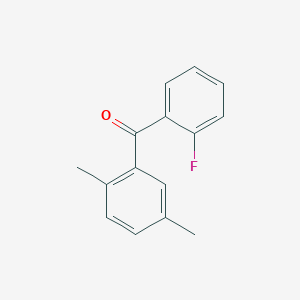

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine, commonly known as S-1-Methyl-1,2,4-oxadiazol-5-yl-ethanamine or simply S-1-Methyl-oxadiazol-5-yl-ethanamine, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 167.2 g/mol and a melting point of 113–115 °C. In its pure form, S-1-Methyl-oxadiazol-5-yl-ethanamine is available as a 95% purity powder.

Applications De Recherche Scientifique

Antitumor Activity

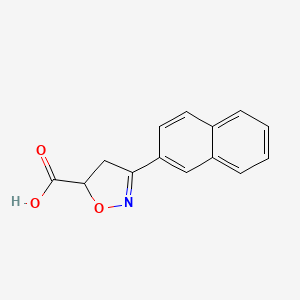

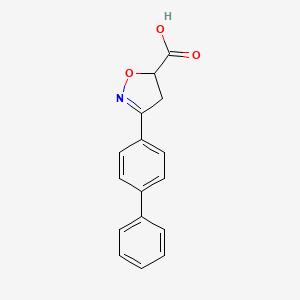

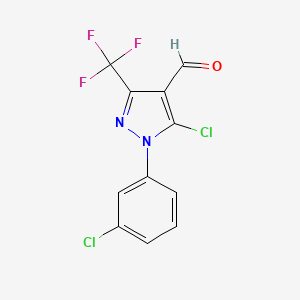

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized and investigated for their antitumor activity. These compounds were designed to modify their lipophilicity to improve transport through cell wall barriers, with one compound exhibiting significant in vitro anti-cancer activity across a panel of 12 cell lines (Maftei et al., 2016).

Energetic Materials Synthesis

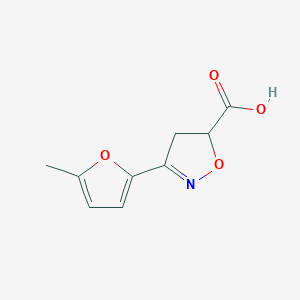

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for use as insensitive energetic materials. These compounds displayed moderate thermal stabilities and were found to be insensitive towards impact and friction, showing potential for safer energetic materials (Yu et al., 2017).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including derivatives of 1,2,4-oxadiazoles, were synthesized and characterized for their DNA binding propensity, nuclease activity, and cytotoxicity studies. These complexes demonstrated good DNA binding propensity and nuclease activity, indicating their potential for biomedical applications (Kumar et al., 2012).

Antimicrobial Activity

Synthesis and biological evaluation of derivatives containing 1,3,4-oxadiazoles have been conducted, highlighting their antimicrobial efficacy. Notably, some compounds showed strong activity against Staphylococcus aureus strains, suggesting their potential as antimicrobial agents (Oliveira et al., 2012).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazoles have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies provide insights into their physicochemical properties and theoretical studies, revealing that these compounds can form protective layers on metal surfaces, thus inhibiting corrosion (Ammal et al., 2018).

Propriétés

IUPAC Name |

(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFDBDBHDMKHK-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)